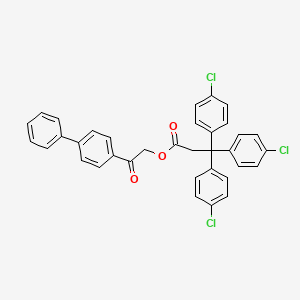![molecular formula C22H21Cl2N5O B11696030 2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)
2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound It features a pyrrole ring substituted with a dichlorophenyl group and a pyridine ring substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorophenyl derivatives, pyrrole, and pyridine compounds. The key steps often involve:
- Formation of the pyrrole ring.
- Introduction of the dichlorophenyl group.
- Formation of the pyridine ring.
- Methoxymethylation and methylation reactions.
- Final condensation to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and pyridine rings can be oxidized under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole or pyridine N-oxides, while reduction may yield amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-ETHYLPYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of both pyrrole and pyridine rings. This combination of structural features imparts unique chemical and biological properties, distinguishing it from similar compounds.
属性
分子式 |
C22H21Cl2N5O |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
2-[(2E)-2-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21Cl2N5O/c1-13-7-17(12-30-4)19(10-25)22(27-13)28-26-11-16-8-14(2)29(15(16)3)18-5-6-20(23)21(24)9-18/h5-9,11H,12H2,1-4H3,(H,27,28)/b26-11+ |
InChI 键 |
UPYPNHOWHLAXOU-KBKYJPHKSA-N |
手性 SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)C#N)COC |
规范 SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695950.png)
![2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11695959.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695967.png)


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)
![5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695985.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695999.png)


![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)
